(S)-Dodecyloxirane
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Overview
Description
(S)-Dodecyloxirane is an organic compound belonging to the class of epoxides It is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms, with a dodecyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Dodecyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the alkene being dissolved in an organic solvent like dichloromethane, and the peracid being added slowly to control the reaction rate.
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar epoxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Dodecyloxirane undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diols or other oxygenated compounds.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with this compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-Dodecyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Its reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals, surfactants, and as a reactive intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (S)-Dodecyloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins, nucleic acids, and other biomolecules, leading to modifications that can alter their function.
Comparison with Similar Compounds
Similar Compounds
®-Dodecyloxirane: The enantiomer of (S)-Dodecyloxirane, with similar chemical properties but different biological activities due to its stereochemistry.
Epoxyoctane: A shorter-chain epoxide with similar reactivity but different physical properties.
Styrene Oxide: An aromatic epoxide with distinct reactivity due to the presence of the phenyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. These characteristics make it suitable for specific applications where other epoxides may not be as effective.
Properties
CAS No. |
130404-10-3 |
---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(2S)-2-dodecyloxirane |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m0/s1 |
InChI Key |
IOHJQSFEAYDZGF-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]1CO1 |
Canonical SMILES |
CCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
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